molecular formula C19H20ClNO3 B11275427 N-(2-chlorobenzyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

N-(2-chlorobenzyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No.: B11275427
M. Wt: 345.8 g/mol
InChI Key: VUNAMABXEKEDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorophenyl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a chlorophenyl group, a benzofuran moiety, and an acetamide linkage, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Chlorophenyl Methylation: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with a methylating agent in the presence of a Lewis acid catalyst.

    Acetamide Formation: The final step involves the coupling of the benzofuran and chlorophenyl intermediates with an acetamide group, typically through an amide bond formation reaction using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing crystallization, distillation, and chromatography to isolate the desired product.

    Quality Control: Implementing rigorous analytical methods such as HPLC, NMR, and mass spectrometry to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Amino derivatives, thioethers.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting processes like cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-Chlorophenyl)methyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide: shares structural similarities with other benzofuran derivatives and chlorophenyl compounds.

Uniqueness

    Structural Features: The combination of a benzofuran moiety with a chlorophenyl group and an acetamide linkage is unique, providing distinct chemical and biological properties.

    Applications: Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide

InChI

InChI=1S/C19H20ClNO3/c1-19(2)10-13-7-5-9-16(18(13)24-19)23-12-17(22)21-11-14-6-3-4-8-15(14)20/h3-9H,10-12H2,1-2H3,(H,21,22)

InChI Key

VUNAMABXEKEDAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.